1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine
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Overview
Description
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine is a complex organic compound that features a quinoline and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine likely involves multi-step organic synthesis. A possible route could include:
Formation of the quinoline moiety: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline ring.
Introduction of the thiazole ring: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Guanidine formation: The final step could involve the reaction of the quinoline and thiazole intermediates with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine may undergo various types of chemical reactions:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine could have several scientific research applications:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a probe in biological assays or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazole derivatives: Like thiamine (vitamin B1) and ritonavir, which have various biological activities.
Uniqueness
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine’s uniqueness could lie in its specific combination of quinoline and thiazole moieties, which might confer unique biological or chemical properties not found in other compounds.
Properties
CAS No. |
71079-96-4 |
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Molecular Formula |
C21H27N5S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-tert-butyl-1-[2-(2-methylpropyl)quinolin-4-yl]-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C21H27N5S/c1-14(2)12-15-13-18(16-8-6-7-9-17(16)23-15)24-19(26-21(3,4)5)25-20-22-10-11-27-20/h6-11,13-14H,12H2,1-5H3,(H2,22,23,24,25,26) |
InChI Key |
OEZLBYGFUZUHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
Origin of Product |
United States |
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